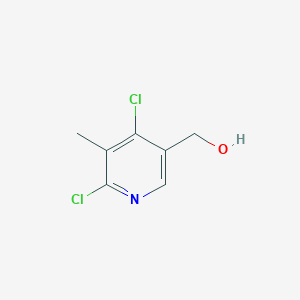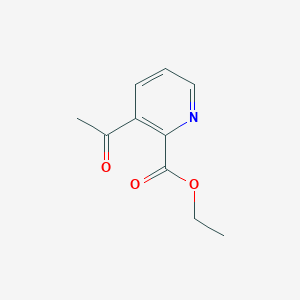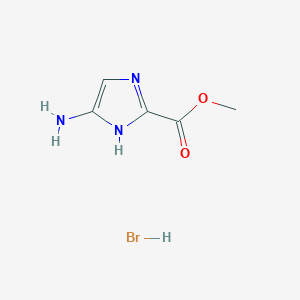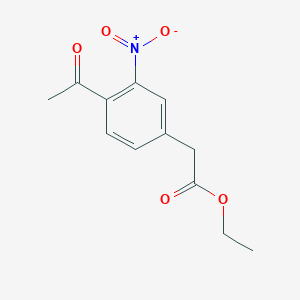
3-Fluoro-6-iodoisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-6-iodoisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic ring fused with a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-iodoisoquinoline can be achieved through several methods. One common approach involves the metalation of 3-fluoro-5-(trimethylsilyl)benzaldehyde tert-butylimine with lithium 2,2,6,6-tetramethylpiperidide, followed by the addition of iodine to form the desired product . Another method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-6-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Cyclization Reactions: It can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Cross-Coupling: Palladium catalysts, boron reagents, and appropriate ligands are commonly used in cross-coupling reactions.
Cyclization: Copper catalysts and suitable alkyne substrates are employed in cyclization reactions.
Major Products:
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Coupling Products: Biaryl and other complex structures formed through cross-coupling.
Cyclized Products: Fused heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-6-iodoisoquinoline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Fluoro-6-iodoisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can influence the compound’s electronic distribution, enhancing its binding affinity to biological targets such as enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Fluoroisoquinoline: Lacks the iodine atom, resulting in different reactivity and properties.
6-Iodoisoquinoline: Lacks the fluorine atom, affecting its electronic properties and biological activity.
3-Fluoro-5-iodoisoquinoline: A positional isomer with different substitution patterns, leading to distinct chemical behavior.
Uniqueness: 3-Fluoro-6-iodoisoquinoline is unique due to the simultaneous presence of both fluorine and iodine atoms on the isoquinoline ring. This dual substitution imparts a combination of electronic and steric effects that can enhance its reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C9H5FIN |
|---|---|
Molekulargewicht |
273.05 g/mol |
IUPAC-Name |
3-fluoro-6-iodoisoquinoline |
InChI |
InChI=1S/C9H5FIN/c10-9-4-7-3-8(11)2-1-6(7)5-12-9/h1-5H |
InChI-Schlüssel |
ZKEVSHLPSBPOJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(C=C2C=C1I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Benzyloxy)methyl]-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13676381.png)



![6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676409.png)
![Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13676419.png)


![Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate](/img/structure/B13676454.png)



![(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal](/img/structure/B13676466.png)

